![molecular formula C14H14ClNO2 B6281910 3-(chloromethyl)-2-[(4-methoxyphenyl)methoxy]pyridine CAS No. 1293162-36-3](/img/no-structure.png)
3-(chloromethyl)-2-[(4-methoxyphenyl)methoxy]pyridine
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Overview
Description
Typically, compounds like this are part of the larger family of pyridine derivatives. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .
Synthesis Analysis
The synthesis of such compounds often involves techniques like nucleophilic substitution, where a nucleophile (an electron-rich species) attacks an electrophilic carbon of a polar bond, such as a carbon–halogen bond .Molecular Structure Analysis
The molecular structure of such compounds can be determined using various spectroscopic techniques, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry .Chemical Reactions Analysis
Pyridine derivatives are known to undergo various chemical reactions, including electrophilic and nucleophilic substitutions. They are often used as catalysts and solvents in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds can be influenced by factors like their molecular structure, the presence of functional groups, and the nature of the substituents attached to the pyridine ring .Mechanism of Action
Safety and Hazards
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(chloromethyl)-2-[(4-methoxyphenyl)methoxy]pyridine involves the reaction of 2-(4-methoxyphenyl)pyridine with chloromethyl methyl ether in the presence of a Lewis acid catalyst.", "Starting Materials": [ "2-(4-methoxyphenyl)pyridine", "chloromethyl methyl ether", "Lewis acid catalyst" ], "Reaction": [ "Step 1: Dissolve 2-(4-methoxyphenyl)pyridine in anhydrous dichloromethane.", "Step 2: Add chloromethyl methyl ether to the reaction mixture.", "Step 3: Add a Lewis acid catalyst, such as aluminum chloride, to the reaction mixture.", "Step 4: Stir the reaction mixture at room temperature for several hours.", "Step 5: Quench the reaction with water and extract the product with dichloromethane.", "Step 6: Purify the product by column chromatography to obtain 3-(chloromethyl)-2-[(4-methoxyphenyl)methoxy]pyridine." ] } | |
CAS RN |
1293162-36-3 |
Product Name |
3-(chloromethyl)-2-[(4-methoxyphenyl)methoxy]pyridine |
Molecular Formula |
C14H14ClNO2 |
Molecular Weight |
263.7 |
Purity |
95 |
Origin of Product |
United States |
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